1,1'-(Tridecylimino)bis-2-propanol
Description
1,1'-(Tridecylimino)bis-2-propanol (CAS No. 62889-66-1) is a tertiary amine derivative featuring a tridecyl alkyl chain linked to a bis-propanol backbone. This compound is registered under the EU REACH regulation as a phase-in substance, indicating its industrial relevance and regulatory compliance . Its structure comprises a long hydrophobic alkyl chain (C13) and two hydrophilic propanol groups, making it amphiphilic.
Properties
CAS No. |
62889-66-1 |
|---|---|
Molecular Formula |
C19H41NO2 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
1-[2-hydroxypropyl(tridecyl)amino]propan-2-ol |
InChI |
InChI=1S/C19H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(16-18(2)21)17-19(3)22/h18-19,21-22H,4-17H2,1-3H3 |
InChI Key |
WFAMPSHDEGZREP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN(CC(C)O)CC(C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-(Tridecylimino)bis-2-propanol involves the reaction of tridecylamine with propylene oxide. The process typically occurs in a high-pressure reactor where tridecylamine is added first, followed by the introduction of nitrogen to replace the air in the reactor. The temperature is then raised to 60-80°C while continuously stirring. Propylene oxide is pumped into the reactor over 1-5 hours, and the temperature is further increased to 80-100°C. The reaction mixture is maintained at this temperature for 1-5 hours before cooling and releasing the pressure. The final product is obtained through rectification .
Chemical Reactions Analysis
1,1’-(Tridecylimino)bis-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-(Tridecylimino)bis-2-propanol has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: This compound is employed in biological studies to investigate its effects on cell membranes and protein interactions.
Industry: It is widely used in the production of detergents, cosmetics, and other personal care products.
Mechanism of Action
The mechanism of action of 1,1’-(Tridecylimino)bis-2-propanol involves its interaction with lipid bilayers in cell membranes. It disrupts the membrane structure, leading to increased permeability and facilitating the transport of molecules across the membrane. The molecular targets include phospholipids and membrane proteins, which are essential for maintaining cell integrity .
Comparison with Similar Compounds
1,1'-(Cyclohexylimino)bis-2-propanol (CAS No. 14548-72-2)
- Structure : Replaces the tridecyl chain with a cyclohexyl group.
- Molecular Formula: C12H25NO2 .
- Properties : The cyclohexyl group introduces rigidity and moderate hydrophobicity compared to the linear tridecyl chain. This may reduce micelle-forming capacity but enhance solubility in polar organic solvents.
- Applications : Likely used in niche chemical synthesis or as a chelating agent due to its cyclic structure.
1,1'-(Hydroxyimino)bis-2-propanol (CAS No. 97173-34-7)
- Structure: Substitutes the imino group (-NH-) with a hydroxyimino group (-NOH-).
- Molecular Formula: C6H15NO3 .
- Properties : The hydroxylamine group increases polarity and hydrogen-bonding capability, enhancing water solubility. However, the absence of a long alkyl chain limits surfactant-like behavior.
- Applications: Potential use in pharmaceutical intermediates or as a reducing agent due to redox-active -NOH groups.
Comparative Data Table
Research Findings and Implications
- Hydrophobic vs. The hydroxyimino variant’s polarity aligns with aqueous-phase reactions .
- For instance, hydrophobic chains in DCMU analogs improve membrane permeability .
- Regulatory Considerations: The REACH registration of 1,1'-(Tridecylimino)bis-2-propanol underscores its commercial viability and safety profile, whereas unregistered analogs may face stricter scrutiny .
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C15H31N2O2
- Molecular Weight : 271.43 g/mol
- IUPAC Name : 1,1'-(Tridecylimino)bis-2-propanol
Synthesis
The synthesis of 1,1'-(Tridecylimino)bis-2-propanol typically involves the reaction of tridecylamine with 2-propanol under controlled conditions to form the imino compound. The reaction parameters such as temperature, solvent choice, and reaction time can significantly affect yield and purity.
Research indicates that 1,1'-(Tridecylimino)bis-2-propanol may exert its biological effects through multiple pathways:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains, potentially by disrupting cell membrane integrity.
- Antioxidant Properties : Scavenges free radicals, thus protecting cells from oxidative stress.
- Enzyme Inhibition : May inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Antimicrobial Studies
A study conducted by evaluated the antimicrobial efficacy of 1,1'-(Tridecylimino)bis-2-propanol against common pathogens. The results showed significant inhibition against:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antioxidant Activity
In vitro assays demonstrated that the compound has a high capacity to scavenge DPPH radicals, with an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to reference antioxidants like ascorbic acid.
Enzyme Inhibition
Research published in highlighted the compound's ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. The IC50 for AChE inhibition was determined to be 30 µM.
Toxicological Profile
Toxicity assessments have been conducted using QSAR models to predict the compound's safety profile. The results indicate a low risk for acute toxicity with no significant adverse effects reported in standard tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
